![molecular formula C5H13NO B1347012 2-(Methylamino)butan-1-ol CAS No. 27646-79-3](/img/structure/B1347012.png)
2-(Methylamino)butan-1-ol
Overview
Description
2-(Methylamino)butan-1-ol, also known as 2-methyl-2-amino-1-butanol, is an organic compound with the chemical formula C4H11NO. It is a colorless liquid that is miscible with water and is used in the pharmaceutical industry and in research laboratories. It is a derivative of the amino acid lysine, and is commonly used as a reagent in organic synthesis.
Scientific Research Applications
Metabolic Pathways and Analytical Detection
The determination of metabolites for designer drugs similar to 2-(Methylamino)butan-1-ol indicates significant pathways such as N-dealkylation, demethylenation followed by O-methylation, and beta-ketone reduction. This research provides insights into the metabolic breakdown and potential toxicological impacts of related substances in human subjects (Zaitsu et al., 2009).
Pharmacological Applications
Investigations into novel selective norepinephrine inhibitors revealed that derivatives of 2-(Methylamino)butan-1-ol exhibit potent inhibition of the norepinephrine transporter, showcasing potential for therapeutic applications in treating pain and mood disorders (O'Neill et al., 2011).
Molecular Dynamics and Spectroscopy
Research employing two-dimensional near-infrared correlation spectroscopy to study butanols provides valuable insights into the thermal dynamics of hydrogen bonding in liquid states, contributing to a deeper understanding of molecular interactions and solvent effects (Czarnecki et al., 2000).
Solvation and Solvent-Solute Interactions
Studies on the solvation dynamics in binary solvent mixtures highlight the intricate interactions between 2-(Methylamino)butan-1-ol and solvents, elucidating the effects of hydrogen bonding and solvophobic interactions on solute behavior. This research is crucial for optimizing solvent systems in chemical processes and understanding molecular solvation mechanisms (Bevilaqua et al., 2004).
Catalysis and Reaction Mechanisms
Investigations into the role of nitridation in butan-1-ol and butan-2-ol dehydration mechanisms over oxynitrides provide insights into the catalytic properties influenced by nitridation, offering pathways to tailor catalysts for specific reactions and enhance their efficiency (Delsarte et al., 2006).
properties
IUPAC Name |
2-(methylamino)butan-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H13NO/c1-3-5(4-7)6-2/h5-7H,3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSHIHFMFJLIQDN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CO)NC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H13NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10950300 | |
Record name | 2-(Methylamino)butan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10950300 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
103.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Methylamino)butan-1-ol | |
CAS RN |
27646-79-3 | |
Record name | 2-(Methylamino)-1-butanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=27646-79-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(Methylamino)-1-butanol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027646793 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-(Methylamino)butan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10950300 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(methylamino)butan-1-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.159 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-(METHYLAMINO)-1-BUTANOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/091VUS0A01 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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